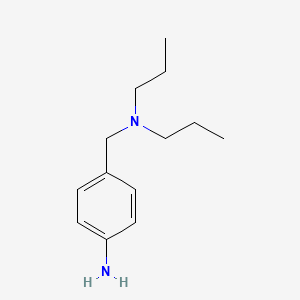

4-Dipropylaminomethyl-aniline

Description

Overview of Aniline (B41778) Chemistry and Derivative Classes in Organic Synthesis

Aniline, with the chemical formula C₆H₅NH₂, represents the simplest aromatic amine, consisting of a phenyl group bonded to an amino group. chemeo.com This structure makes it a foundational building block in the vast field of organic chemistry. chemeo.com Aniline and its derivatives are of great industrial importance, serving as precursors for a diverse range of materials, including dyes, polymers, pharmaceuticals, and rubber chemicals. wikipedia.org

The reactivity of aniline is largely governed by the amino (-NH₂) group attached to the aromatic ring. This group can readily undergo various chemical transformations, leading to a wide array of derivative classes. One of the most significant classes is N-substituted anilines, where one or both hydrogen atoms of the amino group are replaced by other functional groups, typically alkyl or acyl groups.

Key reactions for synthesizing these derivatives include:

N-Alkylation: Aniline can react directly with alkyl halides to form secondary and tertiary amines. acs.org This process is fundamental to creating N-alkylanilines, which are crucial intermediates in the color industry and other specialized chemical syntheses.

Acylation: The reaction of aniline with acyl chlorides or carboxylic acids yields amides known as anilides. This transformation is a common strategy to protect the amino group or to introduce new functionalities.

These derivative classes, particularly N-substituted anilines, are prized in organic synthesis for their versatility as intermediates, enabling the construction of more complex molecular architectures. arkat-usa.org

Research Context of Aminoalkyl-Substituted Anilines in Contemporary Chemistry

Within the broader family of N-substituted anilines, the aminoalkyl-substituted subclass has garnered significant attention in modern chemical research. These compounds feature an aniline core where the nitrogen atom is attached to an alkyl chain that, in turn, bears another amino group. This structural motif makes them valuable scaffolds in medicinal chemistry and materials science.

The synthesis of these compounds often employs multicomponent reactions, such as the Mannich reaction. numberanalytics.com The Mannich reaction is a three-part organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. wikipedia.orgnih.gov This reaction is highly effective for forming carbon-carbon and carbon-nitrogen bonds in a single step, providing an efficient route to complex molecules like aminoalkyl-substituted anilines. numberanalytics.com

The scientific interest in these compounds stems from their role as key building blocks for bioactive molecules. Research has shown that heterocyclic systems derived from aminoalkyl-anilines can exhibit a range of biological activities, including potential anticonvulsant properties. anu.edu.au Their unique structure allows them to be incorporated into larger, more complex frameworks, making them attractive targets for drug discovery programs aimed at developing new therapeutic agents. researchgate.netresearchgate.net

Scientific Scope and Research Objectives Pertaining to 4-Dipropylaminomethyl-aniline in Chemical Research

The specific compound, this compound, exemplifies the utility of aminoalkyl-substituted anilines as a chemical intermediate. Its structure features a dipropylamino group attached to a methyl group at the para-position (position 4) of the aniline ring.

Scientific research involving this compound is primarily focused on its application as a precursor in the synthesis of larger, pharmacologically active molecules. It is not typically studied for its own intrinsic properties but rather for its capacity to be integrated into more complex molecular designs.

Key research objectives where this compound has been utilized include:

Synthesis of Kinase Inhibitors: The compound has been cited in patent literature as a starting material or intermediate for creating complex benzamide (B126) derivatives. google.com These derivatives are investigated for their potential to inhibit tyrosine kinases, which are involved in cell signaling pathways implicated in diseases like cancer and inflammatory disorders. google.com

Development of Antimalarial Agents: In the search for new treatments for malaria, this compound has been used in the synthesis of di-Mannich bases. These are complex phenols designed to act against malaria parasites, including strains resistant to existing drugs. anu.edu.au

Creation of Agents for Fibrotic Diseases: The compound is listed as a reactant in the synthesis of indolinone derivatives. researchgate.net These resulting molecules have been investigated for their potential therapeutic effects in treating or preventing fibrotic diseases, which are characterized by excessive tissue scarring.

The primary synthetic route to this and similar (dialkylaminomethyl)anilines can involve the Mannich reaction or a reductive amination of the corresponding nitrobenzaldehyde followed by the reduction of the nitro group. arkat-usa.org

Interactive Data Table: Properties of this compound

While extensive data for this specific intermediate is not broadly published, the following table compiles known identifiers and calculated properties.

| Property | Value |

| Chemical Name | 4-[(Dipropylamino)methyl]aniline |

| Molecular Formula | C₁₃H₂₂N₂ |

| Molecular Weight | 206.33 g/mol |

| CAS Number | 39988-66-8 |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

4-[(dipropylamino)methyl]aniline |

InChI |

InChI=1S/C13H22N2/c1-3-9-15(10-4-2)11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11,14H2,1-2H3 |

InChI Key |

WITBGLGAUOJYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Dipropylaminomethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of 4-Dipropylaminomethyl-aniline can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The aniline (B41778) moiety contains a primary amine (-NH₂) and a dipropylaminomethyl substituent at the para position. The electron-donating nature of the -NH₂ group and the alkyl substituent will influence the chemical shifts of the aromatic protons, causing them to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The aliphatic portion of the molecule gives rise to signals in the upfield region. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring and the tertiary amine are predicted to appear as a singlet around 3.5-3.7 ppm. The protons of the two n-propyl groups will show characteristic patterns: a triplet for the terminal methyl (-CH₃) groups, a sextet for the central methylene (-CH₂-) groups, and a triplet for the methylene groups directly attached to the nitrogen atom. The -NH₂ protons of the aniline group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~6.9 - 7.1 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~6.6 - 6.8 | Doublet | 2H |

| Aniline (-NH₂) | ~3.5 - 4.5 (broad) | Singlet | 2H |

| Benzylic (-CH₂-) | ~3.5 - 3.7 | Singlet | 2H |

| Propyl (-N-CH₂-CH₂-CH₃) | ~2.4 - 2.6 | Triplet | 4H |

| Propyl (-N-CH₂-CH₂-CH₃) | ~1.4 - 1.6 | Sextet | 4H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the 110-150 ppm range. The carbon atom attached to the primary amine group (C-1) is expected to be significantly deshielded. Based on data for p-toluidine and other substituted anilines, the aromatic carbons will show four distinct signals for the 1,4-disubstituted pattern.

The aliphatic carbons will appear in the upfield region. The benzylic methylene carbon is predicted around 55-60 ppm. The carbons of the dipropylamino group are expected at approximately 53 ppm (α-CH₂), 20 ppm (β-CH₂), and 11 ppm (γ-CH₃), based on data from similar N,N-dialkylamines. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1, attached to -NH₂) | ~145 - 148 |

| Aromatic (C-2, C-6) | ~129 - 131 |

| Aromatic (C-3, C-5) | ~114 - 116 |

| Aromatic (C-4, attached to -CH₂-) | ~128 - 132 |

| Benzylic (-CH₂-) | ~55 - 60 |

| Propyl (-N-CH₂-CH₂-CH₃) | ~51 - 54 |

| Propyl (-N-CH₂-CH₂-CH₃) | ~19 - 22 |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons in the n-propyl chains (i.e., between the -N-CH₂-, -CH₂-, and -CH₃ protons). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the aromatic proton doublets to their respective aromatic carbon signals and assigning the aliphatic ¹H signals to the correct ¹³C signals of the propyl and benzylic groups.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its primary amine, tertiary amine, aromatic ring, and aliphatic chains. The primary aromatic amine group (-NH₂) is expected to show two distinct N-H stretching bands in the 3350-3450 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for the aromatic amine is typically strong and appears around 1250-1335 cm⁻¹. orgchemboulder.com

The aliphatic C-H stretching vibrations from the methylene and methyl groups of the propyl and benzylic fragments would be observed just below 3000 cm⁻¹. Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,4-disubstitution) is expected to give rise to a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C=C Aromatic Ring Stretch | Aryl | 1500 - 1600 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the molecular framework and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-disubstituted benzene ring would be a prominent feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring, influenced by the electronic nature of its substituents. The primary amine (-NH₂) and the dipropylaminomethyl group [-CH₂N(CH₂CH₂CH₃)₂] both act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The UV-Vis spectrum of aniline in a neutral solvent typically displays two main absorption bands. The more intense band, appearing around 230-240 nm, is attributed to the π → π* transition of the conjugated system, often referred to as the B-band (benzenoid band). A lower intensity band, observed at longer wavelengths around 280-290 nm, is also a π → π* transition, known as the E-band (ethylenic band), which arises from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgfiveable.me

In this compound, the presence of the electron-donating amino group and the dipropylaminomethyl substituent at the para position is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. fiveable.me This red shift occurs because the electron-donating groups increase the energy of the HOMO, thereby reducing the energy gap between the HOMO and the LUMO. libretexts.org The lone pair of electrons on the nitrogen atoms can participate in resonance with the aromatic ring, extending the conjugation and further lowering the transition energy. truman.edu A weak n → π* transition, resulting from the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital, may also be observed at a longer wavelength, though it is often characterized by a low molar absorptivity. libretexts.orgpharmatutor.org

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π* (B-band) | ~250 | > 10,000 |

| π → π* (E-band) | ~305 | ~2,000 |

| n → π* | ~350 | < 100 |

Note: The data presented in this table is hypothetical and based on the expected spectroscopic behavior of p-substituted aniline derivatives.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₃H₂₂N₂) is 206 g/mol . In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule will form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 206. Acyclic aliphatic amines often show weak molecular ion peaks. jove.com

The most characteristic fragmentation pathway for this molecule is expected to be α-cleavage, a common fragmentation for amines. libretexts.orglibretexts.orgyoutube.com This process involves the cleavage of the bond between the benzylic carbon and the phenyl ring, or the C-C bonds adjacent to the tertiary nitrogen. The most favorable α-cleavage is anticipated to be the benzylic C-N bond cleavage, leading to the loss of a dipropylamino radical and the formation of a resonance-stabilized p-aminobenzyl cation. However, a more dominant fragmentation pathway for tertiary benzylamines often involves the cleavage of a C-C bond alpha to the nitrogen atom within the propyl groups.

A highly probable fragmentation involves the cleavage of the C-C bond alpha to the tertiary nitrogen, resulting in the loss of an ethyl radical (•CH₂CH₃) from one of the propyl groups. This leads to the formation of a stable, resonance-stabilized iminium cation, which would likely represent the base peak in the spectrum. jove.comjove.com Another significant fragmentation could be the cleavage of the benzylic C-N bond, leading to the formation of the benzyl (B1604629) cation or related structures. nih.govnih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Predicted Ion Structure/Fragment | Predicted Fragmentation Pathway |

| 206 | [C₁₃H₂₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₁H₁₇N₂]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 121 | [C₇H₉N₂]⁺ | Cleavage of the N-CH₂ bond |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

Note: The data presented in this table is hypothetical and based on established fragmentation patterns of tertiary benzylamines.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A hypothetical crystal structure of this compound would reveal the precise conformation of the molecule and how these molecules pack to form a stable crystal lattice.

The molecular structure would confirm the substitution pattern on the aniline ring. The conformation of the dipropylaminomethyl group, specifically the torsion angles around the C-N and C-C bonds, would be determined. It is expected that the propyl chains would adopt a staggered conformation to minimize steric hindrance.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| Volume (ų) | ~1290 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and represents plausible crystallographic parameters for a molecule of this nature.

Mechanistic Investigations of Reactions Involving 4 Dipropylaminomethyl Aniline

Elucidation of Reaction Pathways and Identification of Intermediate Species

The reaction pathways for aniline (B41778) derivatives are diverse, with oxidation and electrophilic substitution being the most prominent. The amino group is a strong activating group, making the aromatic ring electron-rich and highly susceptible to electrophilic attack, primarily at the ortho and para positions. chemistrysteps.comwikipedia.org However, since the para position in 4-Dipropylaminomethyl-aniline is blocked, electrophilic substitution would be directed to the ortho positions.

The oxidation of anilines is a heavily investigated area and typically proceeds through the initial loss of one electron from the nitrogen atom to yield a radical cation intermediate. mdpi.com This initial step is common for most aniline derivatives. mdpi.com The subsequent pathway of this radical cation depends on the reaction conditions and the substitution pattern on the aniline. For N,N-disubstituted anilines, the oxidation mechanism can involve the formation of an iminium product. mdpi.com For primary anilines, the radical intermediate can undergo several transformations, including coupling reactions. These couplings can occur in a head-to-tail fashion to form aminodiphenylamine-type structures or tail-to-tail to form benzidine-type dimers. In the case of 4-substituted anilines, oxidation can also lead to the formation of quinone imines via the rearrangement of an iminocyclohexadiene intermediate. csu.edu.au

Furthermore, this compound is itself a Mannich base. nih.govnih.gov The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (like formaldehyde), and a primary or secondary amine. oarjbp.com Mechanistic studies of Mannich reactions show the initial formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile that reacts with the nucleophilic active hydrogen compound. researchgate.net

Kinetic Studies of Reactions with this compound

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the analysis of energy barriers to reaction.

Determination of Reaction Rate Laws and Order

The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For many reactions involving aniline derivatives, such as nucleophilic substitution or oxidation, the mechanism can be elucidated by determining the order of the reaction with respect to each component. libretexts.org Nucleophilic substitution reactions, for example, can proceed through a one-step (SN2) or a two-step (SN1) mechanism. wikipedia.org An SN2 reaction is bimolecular, and its rate depends on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). wikipedia.org An SN1 reaction is unimolecular, with a rate that depends only on the concentration of the substrate (Rate = k[Substrate]). wikipedia.orgbyjus.com

In the context of oxidation, studies on substituted anilines by various oxidizing agents frequently show a first-order dependence on the concentration of the aniline, the oxidant, and the acid catalyst (H⁺). orientjchem.orgepa.gov This indicates that all three species are involved in the rate-determining step of the reaction. orientjchem.org

Below is a representative data table illustrating how reaction order is determined.

| Experiment | Initial [Aniline Derivative] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Analysis of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)

Activation parameters are crucial for understanding the energy profile of a reaction's transition state. The activation energy (Ea) is the minimum energy required to initiate the reaction. pressbooks.pub The enthalpy of activation (ΔH‡) is related to the energy of the bonds being broken and formed in the transition state, while the entropy of activation (ΔS‡) reflects the degree of order in the transition state compared to the reactants. orientjchem.org

| Substituent on Aniline | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 308K |

|---|---|---|---|---|

| -H | 43.1 | 40.5 | -133.5 | 81.6 |

| m-CH₃ | 47.2 | 44.6 | -119.5 | 81.4 |

| m-OCH₃ | 48.1 | 45.5 | -117.5 | 81.7 |

| m-Cl | 52.7 | 50.1 | -107.2 | 83.1 |

Table 2. Activation parameters for the oxidation of various meta-substituted anilines by Tetrabutylammoniumbromochromate. The consistently negative ΔS‡ values support the formation of a structured activated complex in the slow step. Data sourced from a study on meta-substituted anilines. orientjchem.org

Influence of Reaction Conditions on Reaction Mechanisms

Reaction conditions such as the choice of solvent, pH, and temperature can profoundly impact the reaction mechanism, rate, and product selectivity.

Solvent Effects on Reactivity and Selectivity

The solvent plays a critical role in stabilizing reactants, intermediates, and transition states. The polarity of the solvent is particularly important. For nucleophilic substitution reactions, polar protic solvents can stabilize the carbocation intermediates formed in SN1 reactions, thereby increasing the reaction rate. byjus.com Conversely, polar aprotic solvents are often preferred for SN2 reactions. wikipedia.org The rate of oxidation of anilines has been observed to increase as the dielectric constant of the solvent decreases, which suggests an ion-dipole interaction in the rate-determining step. epa.gov

Solvents can also influence the reaction pathway and product distribution. In the reaction of benzylamines with CO₂, for example, strong hydrogen-bonding solvents like DMSO favor the formation of carbamic acid, whereas aprotic solvents like acetonitrile (B52724) can lead to ammonium (B1175870) carbamate (B1207046) products. mdpi.com This demonstrates that the solvent's ability to participate in hydrogen bonding or stabilize charged species can direct the reaction toward different outcomes. mdpi.com

pH and Temperature Dependence of Reaction Kinetics

The pH of the reaction medium is a critical variable for reactions involving amines. The nitrogen atom of the amino group is basic and can be protonated in acidic conditions. This protonation deactivates the aromatic ring toward electrophilic attack and reduces the nucleophilicity of the nitrogen atom. nih.gov Therefore, the rate of many reactions involving anilines is highly pH-dependent. nih.gov

Kinetic studies on the enzyme-catalyzed N-demethylation of N,N-dimethylaniline showed a distinct pH optimum around 4.5. nih.gov Below this pH, the interaction of the aniline with the enzyme's active site becomes rate-limiting, while above it, the formation of the initial enzyme-oxidant complex is the slow step. nih.gov Similarly, the oxidation of anilines by permanganate (B83412) shows that the second-order rate constants increase with pH, reaching a maximum value near the pKa of the specific aniline, and then decrease as the pH continues to rise. researchgate.net This bell-shaped dependence is common when a specific protonation state of the reactant is most reactive. nih.gov

Temperature affects reaction kinetics by influencing the average kinetic energy of the reacting molecules. Generally, an increase in temperature leads to an exponential increase in the reaction rate, as described by the Arrhenius equation. pressbooks.pub This is because a higher temperature increases the fraction of molecules that possess energy equal to or greater than the activation energy. pressbooks.pub However, temperature can also impact selectivity. In the N-alkylation of aniline with methanol, for instance, lower temperatures (e.g., 573 K) favor the formation of N-alkylation products like N-methylaniline. researchgate.net As the temperature increases (e.g., to 673 K), the selectivity shifts, and the yield of the doubly alkylated product, N,N-dimethylaniline, increases, while side reactions like C-alkylation may also become more prevalent. researchgate.netacs.org

Application of Electron-Pushing Formalisms in N-Aniline Reaction Mechanisms

Electron-pushing formalism, often represented by curved arrows, is a critical tool in organic chemistry for depicting the movement of electrons during a reaction. In the context of N-aniline reaction mechanisms, this formalism helps to visualize how the electronic properties of the aniline molecule, particularly the nitrogen lone pair and the aromatic π-system, influence its reactivity.

The aminomethyl group at the para position in this compound is a strong electron-donating group. This is due to the combined inductive effect of the alkyl groups and, more importantly, the resonance effect (or mesomeric effect) of the nitrogen lone pair. The dipropylamino group enhances the electron-donating nature of the aminomethyl substituent. This electron-donating character profoundly influences the reactivity of the aromatic ring and the nitrogen atom of the aniline moiety.

Resonance and Electron Delocalization:

The lone pair of electrons on the nitrogen atom of the aniline is delocalized into the benzene (B151609) ring through resonance. askiitians.com This delocalization increases the electron density at the ortho and para positions of the ring, making these positions more susceptible to attack by electrophiles. youtube.comstudy.com The electron-pushing formalism for this delocalization can be depicted as follows:

The lone pair on the nitrogen atom moves to form a double bond with the adjacent carbon of the ring.

This forces the π electrons of the adjacent double bond in the ring to move to the next carbon atom, creating a negative charge at the ortho position.

Through subsequent movement of π electrons, the negative charge is delocalized to the para and the other ortho position.

This increased electron density at the ortho and para positions makes aniline and its derivatives highly reactive towards electrophilic aromatic substitution. chemistrysteps.combyjus.com The presence of the electron-donating 4-(dipropylaminomethyl) group would further enhance this effect.

Electrophilic Aromatic Substitution:

A primary example of applying electron-pushing formalism is in the mechanism of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. byjus.comtestbook.com The mechanism generally proceeds in two steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+). The electron-pushing arrows show the movement of a pair of π electrons from the ring to form a new bond with the electrophile. This step leads to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. lkouniv.ac.in

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that is bonded to the electrophile. The electrons from the C-H bond move back into the ring, restoring its aromaticity.

For aniline derivatives, the amino group strongly directs incoming electrophiles to the ortho and para positions due to the resonance stabilization of the corresponding arenium ions. youtube.comchemistrysteps.com In the case of this compound, the para position is already substituted, so electrophilic substitution would be expected to occur predominantly at the ortho positions relative to the amino group.

However, the high reactivity of anilines can sometimes lead to multiple substitutions and side reactions. libretexts.org For instance, in highly acidic conditions, such as during nitration, the amino group can be protonated to form an anilinium ion (-NH3+). youtube.com This group is strongly deactivating and a meta-director, leading to the formation of meta-substituted products. youtube.combyjus.com

Influence of Substituents on Reaction Rates:

The effect of substituents on the rate of electrophilic aromatic substitution in aniline derivatives can be quantitatively assessed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. wikipedia.orgslideshare.net Electron-donating groups, like the aminomethyl group, generally have negative Hammett sigma (σ) values, indicating an increase in reaction rate compared to unsubstituted aniline.

The table below provides a qualitative comparison of the activating/deactivating effects of various substituents on the aniline ring in electrophilic aromatic substitution.

| Substituent | Nature | Effect on Reactivity | Directing Effect |

| -NH2 | Strongly Activating | Increases | Ortho, Para |

| -NHR | Strongly Activating | Increases | Ortho, Para |

| -NR2 | Strongly Activating | Increases | Ortho, Para |

| -CH2NR2 | Activating | Increases | Ortho, Para |

| -NO2 | Strongly Deactivating | Decreases | Meta |

| -SO3H | Strongly Deactivating | Decreases | Meta |

This table is a generalized representation based on established principles of organic chemistry.

Reactions at the Nitrogen Atom:

The lone pair of electrons on the aniline nitrogen also makes it nucleophilic and basic. geeksforgeeks.org Electron-pushing formalisms can be used to describe reactions such as acylation and alkylation at the nitrogen atom. stackexchange.com

In an acylation reaction, for example, the nitrogen lone pair attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. The subsequent loss of a proton from the nitrogen leads to the formation of an amide. This reaction is often used to protect the amino group and to reduce its activating effect during electrophilic aromatic substitution on the ring. byjus.com

Theoretical and Computational Chemistry Studies of 4 Dipropylaminomethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its corresponding energy. For a molecule like 4-Dipropylaminomethyl-aniline, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d), can predict key structural parameters.

These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the geometry of the aniline (B41778) core would be slightly perturbed by the electron-donating character of the aminomethyl group. The nitrogen atom of the aniline moiety is expected to have a pyramidal geometry, though the degree of pyramidalization can be influenced by substituent effects. The flexible dipropyl groups would also have multiple low-energy conformations that DFT can identify and rank by energy.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for Aniline (as an analogue)

| Bond | DFT/B3LYP/6-31G(d) | Experimental |

|---|---|---|

| C1-N7 | 1.400 | 1.402 |

| C1-C2 | 1.405 | 1.397 |

| C2-C3 | 1.393 | 1.394 |

Data sourced from computational studies on aniline for illustrative purposes. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. nih.govbohrium.com

For this compound, high-level ab initio calculations could be employed to obtain benchmark values for properties like ionization potential, electron affinity, and electronic excitation energies. While a full geometry optimization might be too costly, single-point energy calculations on DFT-optimized geometries are common. These methods are particularly valuable for studying reaction mechanisms where precise energy barriers are crucial for accurate kinetic predictions. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.nettaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). rsc.org The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the aniline amino group and the tertiary amine of the dipropylaminomethyl group are both electron-donating. These groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline. The HOMO is likely to be localized primarily on the aniline ring and the nitrogen atom of the primary amine, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring. DFT calculations can precisely quantify the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Illustrative HOMO, LUMO, and Energy Gap values (eV) for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.21 | -0.15 | 5.06 |

| N-methylaniline | -5.05 | -0.09 | 4.96 |

Note: These are representative values from DFT calculations on analogous compounds to illustrate trends.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The propyl chains and the aminomethyl linker are flexible, leading to a large number of possible conformations (rotamers). An MD simulation can sample these different conformations, revealing which are most populated at a given temperature and the energy barriers for converting between them.

Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can be used to study intermolecular interactions. This can provide insights into solvation effects, such as the formation of hydrogen bonds between the aniline's amino group and solvent molecules, and how the solvent structure is organized around the hydrophobic propyl chains. Studies on methylated anilines, for example, have used dynamic simulations to explore photofragmentation pathways, showcasing how molecular motions influence chemical processes. nih.govrsc.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be a powerful tool for interpreting experimental data and confirming molecular structures.

Calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, have become a standard procedure. nih.govmdpi.com For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts. Comparing these predicted spectra with experimental data can help in the definitive assignment of signals, especially for complex molecules. The accuracy of these predictions has improved significantly, with mean absolute errors often falling below 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts. nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. asianpubs.org A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes, each with a specific frequency and intensity. These modes correspond to specific atomic motions, such as N-H stretching of the aniline amine, C-H stretching of the aromatic and alkyl groups, and C-N stretching. Because theoretical frequencies are typically derived from a harmonic approximation, they are often systematically higher than experimental values and are corrected using empirical scaling factors. materialsciencejournal.org

Table 3: Representative Calculated (Scaled) vs. Experimental Vibrational Frequencies (cm⁻¹) for Aniline

| Vibrational Mode | Calculated (Scaled) | Experimental |

|---|---|---|

| N-H symmetric stretch | 3445 | 3440 |

| N-H asymmetric stretch | 3528 | 3525 |

| C-N stretch | 1278 | 1282 |

Data for aniline used for illustrative purposes. materialsciencejournal.org

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational methods are exceptionally useful for mapping out the potential energy surface of a chemical reaction, thereby elucidating its mechanism. nih.govsmu.edu This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the amine functionalities. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals computationally mapped out different reaction pathways, including hydrogen abstraction from the amino group and OH addition to the aromatic ring. researchgate.net

The process involves proposing a reaction coordinate, locating the transition state structure, and confirming it by a frequency calculation (a true TS has exactly one imaginary frequency). The Intrinsic Reaction Coordinate (IRC) method can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the correct species. This type of analysis provides a step-by-step description of bond-breaking and bond-forming processes.

Table 4: Example of Calculated Activation Energies (kcal/mol) for a Reaction Involving a Substituted Aniline

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (Ea) |

|---|---|---|---|

| H-abstraction from NH₂ | 4-methylaniline + OH | [TS_H-abs] | 4.5 |

| OH addition to C2 | 4-methylaniline + OH | [TS_C2-add] | 2.1 |

Data from a computational study on the reaction of 4-methyl aniline with OH radical for illustrative purposes. researchgate.net

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

The study of a chemical reaction's mechanism at a molecular level hinges on identifying the transition state (TS), which represents the highest energy point along the reaction path. For a molecule like this compound, understanding its reactivity—for instance, in electrophilic aromatic substitution or oxidation reactions—would begin with locating the transition state structures for these processes.

Transition State (TS) Optimization: Using quantum mechanical methods such as Density Functional Theory (DFT), the geometry of the transition state is optimized. A key characteristic of a genuine transition state is that it is a first-order saddle point on the potential energy surface; it is an energy minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate. This is confirmed by a vibrational frequency analysis, where the TS must have exactly one imaginary frequency. The motion corresponding to this imaginary frequency visualizes the atomic displacements that lead the molecule from the reactant, through the transition state, to the product.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy path connecting the transition state to the reactants and products. nih.gov This calculation provides a clear depiction of the reaction pathway, showing how the geometry of the system evolves during the transformation. For this compound, an IRC analysis would confirm that the identified TS correctly connects the starting aniline derivative and the intended product, ensuring the proposed mechanism is energetically feasible.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a TS and IRC analysis for a hypothetical hydroxylation reaction of this compound.

| Parameter | Value | Description |

|---|---|---|

| Computational Method | B3LYP/6-31G(d) | Level of theory and basis set used. |

| Activation Energy (ΔE‡) | +25.8 kcal/mol | Energy barrier from reactant to transition state. |

| Imaginary Frequency (ν‡) | -450 cm-1 | The single imaginary frequency confirming the TS. |

| Key TS Bond Distance (C-O) | 2.15 Å | Distance of the forming bond at the transition state. |

| Key TS Bond Distance (O-H) | 1.20 Å | Distance of the breaking bond in the hydroxylating agent. |

| IRC Path Confirmation | Confirmed | Connects reactant complex to product complex. |

Potential Energy Surface Mapping for Complex Reactions

While an IRC calculation traces a single reaction path, many chemical reactions are more complex, involving multiple steps, competing pathways, or various intermediates. A Potential Energy Surface (PES) provides a more comprehensive landscape of the reaction, mapping energy as a function of two or more geometric coordinates. wikipedia.orglibretexts.org

For this compound, a PES map would be invaluable for analyzing reactions with multiple possible outcomes. For example, in an electrophilic substitution reaction, the incoming electrophile could attack the aromatic ring at the ortho or meta positions relative to the aminomethyl group. A PES map could elucidate the energy barriers associated with both pathways, thereby predicting the reaction's regioselectivity.

Constructing a PES involves calculating the energy of the system over a grid of points corresponding to different values of the chosen coordinates (e.g., two bond distances or a bond distance and an angle). visualizeorgchem.com The resulting surface can reveal the locations of all minima (reactants, products, intermediates) and saddle points (transition states), providing a complete energetic picture of the reaction system. youtube.com

The following table represents hypothetical data that could be derived from a PES scan for the competing ortho vs. meta electrophilic attack on this compound.

| Reaction Pathway | Transition State Identifier | Calculated Activation Energy (kcal/mol) | Kinetic Product Prediction |

|---|---|---|---|

| Ortho-Attack | TS-ortho | 18.5 | Major Product |

| Meta-Attack | TS-meta | 29.2 | Minor Product |

| Para-Attack | Blocked by dipropylaminomethyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Chemical Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. In the context of chemical reactivity, a QSAR model for a series of substituted anilines, including this compound, could be developed to predict properties like oxidation potential, pKa, or reaction rates. umn.edu

The development of a QSAR model involves several steps:

Data Set Compilation: A set of aniline derivatives with known experimental values for the property of interest is assembled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and steric descriptors (e.g., molecular volume). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For this compound, a validated QSAR model could predict its reactivity without the need for resource-intensive experiments or high-level computations. For instance, a model for aniline oxidation potentials could use descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the partial charge on the nitrogen atom to estimate its susceptibility to oxidation.

The table below illustrates a hypothetical QSAR model for predicting the aqueous one-electron oxidation potential of substituted anilines, showing the contribution of different descriptors.

| Descriptor | Coefficient | Description | Hypothetical Value for this compound |

|---|---|---|---|

| EHOMO (eV) | -0.85 | Energy of the Highest Occupied Molecular Orbital. | -5.2 eV |

| q(N) (a.u.) | +1.50 | Calculated partial charge on the aniline nitrogen. | -0.45 a.u. |

| LogP | +0.05 | Octanol-water partition coefficient. | 3.8 |

| Intercept | +4.20 | Model constant. | N/A |

| Predicted E° (V) = 4.20 + (-0.85 * EHOMO) + (1.50 * q(N)) + (0.05 * LogP) | Predicted E° = 8.13 V |

Research Applications of 4 Dipropylaminomethyl Aniline in Chemical Sciences

Role as a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Substituted anilines are fundamental building blocks in organic chemistry due to the reactivity of the aromatic ring and the amino group.

Utility in the Construction of Heterocyclic Compounds

Aniline (B41778) and its derivatives are common precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions to form rings. For a compound like 4-Dipropylaminomethyl-aniline, the primary amino group would be the reactive site for the construction of heterocyclic systems. Depending on the reaction partner, it could potentially be used to synthesize heterocycles such as quinolines, indoles, or benzodiazepines, which are important scaffolds in medicinal chemistry.

Intermediate in the Synthesis of Complex Organic Architectures

The amino group of an aniline can be readily transformed into other functional groups, such as diazonium salts, which are versatile intermediates for introducing a variety of substituents onto the aromatic ring. The presence of the dipropylaminomethyl substituent at the para position could influence the regioselectivity of further reactions on the aromatic ring. This makes such compounds potentially useful as intermediates in multi-step syntheses of complex molecules with specific substitution patterns.

Application in Materials Science Research

Aniline derivatives are key monomers for the synthesis of conducting polymers and can be used to modify surfaces.

Development of Conductive Polymer Precursors (e.g., polyaniline derivatives)

Polyaniline (PANI) is a well-known conducting polymer synthesized by the oxidative polymerization of aniline. rsc.orgbeilstein-journals.org The properties of PANI can be tuned by using substituted aniline monomers. A monomer such as this compound could be polymerized, or copolymerized with aniline, to produce a functionalized polyaniline. The bulky and flexible dipropylaminomethyl group would likely increase the solubility of the resulting polymer in organic solvents, which is a common challenge with pristine polyaniline. This improved processability could make the material more suitable for applications in printed electronics and sensors. The tertiary amine in the substituent could also introduce additional pH-responsive properties to the polymer.

Table 1: Potential Properties of Polyaniline Derived from this compound

| Property | Potential Effect of this compound |

| Solubility | Increased solubility in organic solvents due to the alkyl chains. |

| Processability | Improved solution processability for film and device fabrication. |

| Conductivity | May be lower than pristine PANI due to steric hindrance from the substituent. |

| pH-Responsiveness | Additional basic site could enhance sensitivity to acidic environments. |

Modifiers for Surface Chemistry and Interface Engineering

Molecules with amine functionalities are often used to modify the surfaces of materials. The amino group can form covalent bonds or strong interactions with various substrates, such as metal oxides or polymers. This compound could potentially be used to functionalize surfaces to alter their properties, such as hydrophobicity, adhesion, or to provide sites for further chemical reactions.

Advanced Functional Materials Studies

The specific functionalities within this compound could impart unique properties to materials. The combination of a primary aromatic amine and a tertiary aliphatic amine in the same molecule could lead to materials with interesting pH-responsive or metal-coordinating properties. These could be explored in the context of smart materials, sensors, or catalysts. However, without specific studies on this compound, its role in advanced functional materials remains speculative.

Sensor Development Based on Aniline Derivatives

The unique electronic properties of aniline-based polymers, most notably polyaniline (PANI), make them excellent candidates for the active components in chemical sensors. The electrical conductivity of PANI can be modulated by its interaction with various chemical species, forming the basis for chemiresistive and electrochemical sensors. The incorporation of functional groups, such as the dipropylaminomethyl group in this compound, can enhance the selectivity and sensitivity of these sensors.

Polyaniline exists in different oxidation states, with the emeraldine (B8112657) salt form being electrically conductive. The sensing mechanism of PANI-based sensors primarily relies on changes in this conductivity upon exposure to an analyte. This can occur through several processes:

Acid-base interactions: The conductivity of PANI is highly sensitive to pH. Exposure to acidic or basic gases can alter the doping level of the polymer, leading to a measurable change in resistance.

Redox reactions: Volatile organic compounds (VOCs) and other reactive gases can undergo redox reactions with the PANI backbone, altering its electronic structure and, consequently, its conductivity.

Surface adsorption: Analyte molecules can physically adsorb onto the surface of the PANI film, inducing a change in the polymer's conformation and affecting charge transport.

The introduction of substituents on the aniline ring, such as the aminomethyl group, can influence the polymer's sensitivity and selectivity towards specific analytes. These functional groups can act as specific binding sites, enhancing the interaction with the target molecule.

While specific studies on sensors based on poly(this compound) are not extensively documented, research on analogous functionalized polyanilines provides insight into their potential performance. For instance, studies on polyaniline derivatives with various N-substituents have demonstrated their utility in detecting a range of analytes from gases to metal ions.

Chemiresistive sensors fabricated from polyaniline derivatives have shown significant responses to ammonia, hydrogen sulfide (B99878), and various volatile organic compounds. The sensitivity and response time of these sensors are critically dependent on the morphology of the polymer film and the nature of the substituent.

| Aniline Derivative in Sensor | Analyte | Sensor Type | Key Finding |

| Polyaniline (unsubstituted) | Ammonia (NH₃) | Chemiresistive | High sensitivity due to the de-doping effect of NH₃ on the emeraldine salt form of PANI. |

| Poly(N-methylaniline) | Volatile Organic Compounds (VOCs) | Chemiresistive | Shows distinct response patterns to different VOCs, enabling potential for selective detection. |

| Sulfonated Polyaniline | Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Electrochemical | The sulfonic acid groups act as chelating sites for metal ions, leading to a measurable electrochemical signal. |

This table presents representative data for sensors based on aniline derivatives, illustrating the principles applicable to this compound.

Corrosion Inhibition Research with Aminomethyl-substituted Aromatics

The protection of metals from corrosion is a critical area of research, and organic molecules, particularly those containing heteroatoms like nitrogen, have been extensively studied as corrosion inhibitors. Aminomethyl-substituted aromatics, a class to which this compound belongs, are promising candidates for this application due to their ability to adsorb onto metal surfaces and form a protective barrier.

The primary mechanism by which aminomethyl-substituted aromatics inhibit corrosion is through adsorption on the metal surface. This adsorption process can be categorized as:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine groups are protonated, and the metal surface is typically negatively charged, facilitating this type of adsorption.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine group and the vacant d-orbitals of the metal atoms. The aromatic ring can also contribute to the adsorption through π-electron interactions with the metal surface.

The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing the rate of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The effectiveness of the inhibitor depends on factors such as its chemical structure, the nature of the metal, and the corrosive medium.

Studies on N-substituted aniline derivatives have shown that the presence of alkyl groups on the nitrogen atom can enhance their corrosion inhibition efficiency. This is attributed to the increased electron density on the nitrogen atom, which strengthens its interaction with the metal surface.

Below are representative data from electrochemical studies on the corrosion inhibition of steel in acidic media by aromatic amine inhibitors.

Potentiodynamic Polarization Data for Aniline Derivatives as Corrosion Inhibitors for Mild Steel in 1M HCl

| Inhibitor | Concentration (M) | Corrosion Current Density (µA/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | 1150 | - |

| Aniline | 1 x 10⁻³ | 287 | 75.0 |

| N,N-Dimethylaniline | 1 x 10⁻³ | 161 | 86.0 |

This table presents typical data for aniline and a substituted aniline, demonstrating the enhanced inhibition efficiency with N-alkylation.

Electrochemical Impedance Spectroscopy (EIS) Data for Aminomethyl-Substituted Aromatic Inhibitors

| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | 45 | 120 | - |

| Benzylamine | 5 x 10⁻⁴ | 250 | 45 | 82.0 |

| N,N-Dimethylbenzylamine | 5 x 10⁻⁴ | 480 | 28 | 90.6 |

This table provides representative EIS data for aminomethyl-substituted aromatics, showing that increased substitution on the nitrogen atom leads to higher charge transfer resistance and lower double-layer capacitance, indicating a more effective protective film.

The data consistently show that the presence of aminomethyl and N-alkyl groups enhances the corrosion inhibition performance of aromatic amines. This suggests that this compound would likely be an effective corrosion inhibitor, with the dipropyl groups providing a significant steric hindrance effect, further contributing to the formation of a dense and stable protective layer on the metal surface.

Environmental Fate and Degradation Pathways of 4 Dipropylaminomethyl Aniline Analogues

Biodegradation Mechanisms of N-Alkyl Anilines in Environmental Systems

Biodegradation is a primary mechanism for the removal of aniline (B41778) and its derivatives from the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize these compounds as sources of carbon and nitrogen. zju.edu.cn

The microbial breakdown of aniline and substituted anilines typically commences with an oxidative attack on the aromatic ring. Several bacterial genera, such as Pseudomonas, Acinetobacter, Rhodococcus, Moraxella, and Delftia, are known to degrade these compounds aerobically. zju.edu.cnnih.gov

The central strategy in aerobic degradation involves the conversion of the aniline derivative into a corresponding catechol. nih.gov This conversion is primarily catalyzed by a class of enzymes known as aniline oxygenases or dioxygenases. nih.govnih.govasm.org For instance, a bacterial strain, Delftia sp. AN3, utilizes an inducible aniline dioxygenase for the initial step of aniline degradation. zju.edu.cnnih.gov Similarly, Moraxella sp. strain G converts 4-chloroaniline (B138754) to 4-chlorocatechol (B124253) using an aniline oxygenase that exhibits broad substrate specificity. nih.govasm.org The activity of this enzyme appears to be more influenced by the size of the substituent on the aniline ring than its electron-withdrawing properties. nih.govasm.org

Once catechol or a substituted catechol is formed, the aromatic ring is cleaved. This ring fission occurs via two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. nih.govnih.govasm.org This pathway is common in the degradation of chloroanilines. frontiersin.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govnih.gov

Anaerobic degradation pathways have also been identified. In the absence of oxygen, some sulfate-reducing bacteria like Desulfatiglans anilini can degrade aniline. nih.govuni-konstanz.de The process is initiated by the carboxylation of aniline to 4-aminobenzoic acid, which is then converted to 4-aminobenzoyl-CoA. nih.govfrontiersin.org This intermediate undergoes reductive deamination to form benzoyl-CoA, which subsequently enters the central benzoate (B1203000) degradation pathway. nih.govfrontiersin.org

The identification of metabolites is key to elucidating biodegradation pathways. The primary and most significant pathway for aniline biodegradation involves oxidative deamination to produce catechol. nih.gov Following the formation of catechol, further degradation through ring cleavage leads to aliphatic intermediates such as cis,cis-muconic acid, beta-ketoadipic acid, levulinic acid, and succinic acid, which are ultimately mineralized to carbon dioxide. nih.gov

In the case of substituted anilines, the intermediates are correspondingly substituted. For example, the degradation of 4-chloroaniline by Moraxella sp. strain G proceeds through the intermediate 4-chlorocatechol. nih.govasm.org Studies on a consortium of Bacillus species degrading aniline identified several other intermediate products, indicating diverse metabolic capabilities. researchgate.net The formation of these intermediates was influenced by the presence of additional nitrogen sources. researchgate.net

Minor degradation pathways can also occur, involving reversible acylation to form metabolites like acetanilide (B955) and formanilide. nih.gov N-oxidation has been observed as well, leading to the formation of oligomeric condensation products. nih.gov

Chemical Degradation in Aquatic and Terrestrial Environments

In addition to biodegradation, N-alkyl anilines are subject to abiotic degradation through various chemical processes, particularly in aquatic systems. These processes are often driven by oxidation and photolysis.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like aniline derivatives. These methods rely on the generation of highly reactive radical species.

Fenton and Photo-Fenton Systems: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov This process is most effective under acidic conditions (pH ~2-3), which are necessary for keeping iron soluble and enhancing •OH production. researchgate.netnih.gov The electro-Fenton process, which involves the electrochemical regeneration of Fe²⁺, has been shown to be superior to the conventional Fenton process for aniline degradation. nih.gov The photo-Fenton process, which uses UV light, further enhances degradation rates. researchgate.net During the photo-Fenton degradation of aniline, intermediates such as p-aminophenol, p-hydroquinone, maleic acid, and fumaric acid have been identified, along with the release of ammonium (B1175870) ions. acs.org

Persulfate Systems: Persulfate ions (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to form sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants. The heat-assisted persulfate oxidation of aniline follows pseudo-first-order kinetics. nih.govsciengine.com The degradation rate increases with higher temperatures and persulfate concentrations. nih.gov Intermediates identified during this process include nitrobenzene (B124822), 4-4'-diaminodiphenyl, and 1-hydroxy-1,2-diphenylhydrazine. nih.gov

Peracetic Acid (PAA) Systems: Peracetic acid can be activated by catalysts like cobalt ferrite (B1171679) (CoFe₂O₄) to degrade aniline. mdpi.com In this system, singlet oxygen (¹O₂) was identified as the primary reactive species, with superoxide (B77818) radicals (O₂•⁻) and organic radicals (R-O•) playing secondary roles. mdpi.com The efficiency of aniline removal is dependent on the PAA concentration and pH, with optimal degradation observed at neutral pH. mdpi.com Side reactions in PAA systems can also lead to the formation of various by-products. researchgate.net

Aniline analogues can undergo transformation upon exposure to sunlight. Photolytic degradation can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

One pathway for photo-induced transformation is the oxidation of anilines to their corresponding azo compounds. For example, in the presence of mercury(II) oxide (HgO) as a photo-oxidant, primary aromatic amines are converted to azobenzenes. researchgate.net This reaction is proposed to proceed through the formation of an aminyl radical, which then dimerizes to a hydrazobenzene (B1673438) intermediate that is subsequently oxidized. researchgate.net

More complex photo-induced transformations have also been studied. The difluoroalkylation of N,N-dimethylanilines can be achieved using an organic photocatalyst like Eosin Y under visible light irradiation. nih.govacs.org The proposed mechanism involves a single electron transfer (SET) from the excited photocatalyst to a radical precursor, followed by another SET from the aniline to the oxidized photocatalyst, generating an aniline radical cation that reacts to form the final product. nih.govacs.org An alternative pathway involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the radical precursor, which can be activated by visible light to initiate the reaction. nih.gov

Factors Influencing Environmental Persistence and Transformation Kinetics

The rate at which N-alkyl anilines are transformed in the environment, and thus their persistence, is controlled by a variety of physicochemical and biological factors.

For biodegradation , key factors include the initial concentration of the pollutant, temperature, pH, and nutrient availability. High concentrations of aniline can be inhibitory to microbial activity. zju.edu.cntci-thaijo.org Most aniline-degrading bacteria have optimal temperature and pH ranges for growth and degradation activity, typically around 30-35°C and neutral pH. zju.edu.cnmdpi.com The presence of additional nitrogen sources, such as ammonium chloride, can significantly enhance the rate of aniline biodegradation by some bacterial consortia. researchgate.net The molecular structure of the compound is also critical; for instance, in anaerobic sediments, para-substituted halogenated anilines were found to transform two to four times faster than their meta-substituted counterparts. iwaponline.com

In chemical degradation processes, the kinetics are highly dependent on the specific system's parameters. For oxidative processes like Fenton and persulfate oxidation, the reaction rates are strongly influenced by pH, temperature, and the concentrations of the oxidant and any catalysts. nih.govnih.gov Aniline degradation in these systems often follows pseudo-first-order kinetics. nih.govnih.gov The presence of other substances in the water matrix, such as natural organic matter (e.g., humic acids) or inorganic anions, can also affect degradation efficiency by scavenging radicals or interacting with catalysts. mdpi.com

The kinetics of photolytic degradation are influenced by light intensity and wavelength, as well as the presence of photosensitizers. acs.org The rate of oxidation of substituted anilines by photosensitizers is strongly correlated with the electronic properties of the substituents on the aromatic ring. acs.orgepa.gov Electron-releasing groups generally enhance the rate of reaction, which is consistent with an electron transfer mechanism. acs.orgepa.gov

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Aminoalkyl Anilines

The synthesis of aminoalkyl anilines is moving beyond traditional multi-step processes, which are often plagued by low atom economy and the use of hazardous reagents. Future research is increasingly focused on developing more elegant, efficient, and environmentally benign synthetic strategies.

A primary area of development is the use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and waste reduction. nih.govrsc.orgbeilstein-journals.org For instance, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using 1,3-diketones, acetone, and various amines. beilstein-journals.org This approach simplifies the synthesis of complex aniline (B41778) derivatives from readily available acyclic precursors. rsc.org

Another key trend is the advancement of catalysis . Researchers are exploring novel catalysts, including biopolymer-based heterogeneous catalysts, to facilitate the synthesis of N-aryl-dihydropyridines from anilines under mild, metal-free conditions. nih.gov Furthermore, Brønsted acid-catalyzed reactions are being investigated to achieve selective meta-amination of anisidines, which simplifies the synthesis of previously hard-to-access meta-substituted anilines. nih.gov

Green chemistry principles are also becoming central to the development of new synthetic routes. nih.govresearchgate.netacs.org This includes using safer solvents, reducing energy consumption through microwave-assisted synthesis, and employing starting materials from renewable sources. rsc.org The development of methods that avoid traditional nitration/hydrogenation pathways by utilizing direct C-H amination is a significant goal, aiming to reduce hazardous byproducts and streamline production. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Representative Research Area |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form the final product. | High atom economy, reduced waste, operational simplicity, rapid assembly of complex molecules. nih.govrsc.org | Synthesis of meta-substituted anilines from 1,3-diketones, acetone, and amines. beilstein-journals.org |

| Advanced Catalysis | Use of novel catalysts (e.g., biopolymers, Brønsted acids) to achieve high selectivity and yield under mild conditions. | High efficiency, metal-free options, recyclability of catalysts, access to challenging substitution patterns. nih.govnih.gov | Brønsted acid-catalyzed meta-amination of anisidines. nih.gov |

| Green Chemistry Approaches | Designing processes that reduce or eliminate the use and generation of hazardous substances. | Environmental friendliness, enhanced safety, potential cost reduction. nih.govacs.org | Two-step synthesis of 4-bromoacetanilide from aniline using greener reagents. acs.org |

| Direct C-H Amination | Introduction of an amino group directly onto an aromatic C-H bond, bypassing traditional nitration-reduction routes. | Step-economy, reduced use of harsh reagents (e.g., nitric/sulfuric acid). researchgate.net | Site-directed C-C amination of alkylarenes to produce anilines. researchgate.net |

Integration of Advanced Characterization Techniques for In-Situ Monitoring

To optimize the novel synthetic routes discussed above, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. This is driving the integration of advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. mt.comspectroscopyonline.com

In-situ spectroscopy allows chemists to observe the reaction as it happens, providing a continuous stream of data without the need for sampling. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this trend.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the concentration of reactants, products, and key intermediates by tracking their characteristic functional group vibrations. rsc.orgacs.org They are particularly useful in flow chemistry setups and can be implemented using non-invasive probes. rsc.orgacs.org For example, in-operando FTIR has been used to study the decomposition of aniline derivatives on catalyst surfaces. rsc.org

NMR Spectroscopy: High-resolution FlowNMR is emerging as an invaluable tool for non-invasive, real-time reaction monitoring. rsc.orgrsc.orgmagritek.com It provides detailed structural information, allowing for the unambiguous identification of isomers and transient intermediates that might be missed by other techniques. rsc.orgresearchgate.netmpg.de This enables a precise understanding of reaction mechanisms and kinetics.

These techniques provide critical information that helps in optimizing reaction conditions, improving yield and purity, and ensuring process safety and control. mt.com

| Technique | Principle | Application in Synthesis Monitoring | Advantages |

| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational modes of functional groups. rsc.org | Real-time tracking of reactant consumption and product formation; identification of key functional group transformations. acs.org | Non-invasive, widely applicable to liquid and slurry reactions, provides rich structural information. spectroscopyonline.comrsc.org |

| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. acs.org | Complements FTIR, especially for aqueous systems and reactions with symmetric bonds; excellent for monitoring crystalline forms. rsc.org | Low interference from water, can use fiber optic probes for remote monitoring, non-destructive. acs.org |

| FlowNMR Spectroscopy | A standard NMR spectrometer equipped with a flow cell to continuously analyze a reaction mixture circulating from a reactor. rsc.orgmagritek.com | Detailed mechanistic studies, kinetic analysis, identification of transient intermediates and structural isomers in real-time. rsc.orgresearchgate.net | Provides unambiguous structural and quantitative data, highly specific, allows for multi-nuclear analysis. rsc.orgmagritek.com |

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding

The collaboration between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. nih.govquora.comacs.org This synergy accelerates the discovery process by allowing for the prediction of reaction outcomes and the elucidation of complex reaction mechanisms at a molecular level.

Density Functional Theory (DFT) is a prominent computational tool used to investigate reaction pathways. acs.orgunt.eduresearchgate.net By modeling the electronic structure of molecules, DFT can be used to:

Calculate the energies of reactants, transition states, and products to predict the most favorable reaction pathways. acs.org

Understand the role of catalysts by modeling their interaction with substrates. nih.gov

Explain observed regioselectivity and stereoselectivity in complex reactions. nih.gov

For example, DFT calculations have been used to study the direct amination of benzene (B151609) on a nickel surface, predicting that a pathway involving a surface-bound anilide intermediate is the most thermodynamically favorable. acs.orgunt.edu Similarly, computational studies have corroborated experimental findings in the amination of aryl chlorides, helping to determine the rate-limiting step in the catalytic cycle. nih.gov

This predictive power guides experimental work, reducing the number of trial-and-error experiments needed. Conversely, experimental results provide crucial validation for computational models, leading to the refinement of theoretical methods. nih.gov This iterative loop of prediction and validation leads to a much deeper and more accurate understanding of the underlying chemical principles. nih.gov

| Approach | Role in Mechanistic Studies | Example Application |

| Computational Chemistry (e.g., DFT) | Predicts reaction feasibility, transition state structures, and energy barriers. Elucidates the role of catalysts and electronic effects. acs.orgnih.gov | Modeling the direct amination of benzene on a Ni(111) surface to identify favorable reaction intermediates. unt.eduresearchgate.net |

| Experimental Chemistry | Provides real-world data on reaction outcomes, yields, and kinetics. Validates computational predictions and identifies unexpected pathways. | Performing rate studies on the amination of aryl chlorides to determine the influence of electron-donating/withdrawing groups. nih.gov |